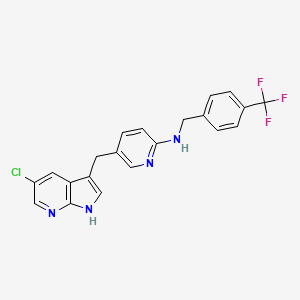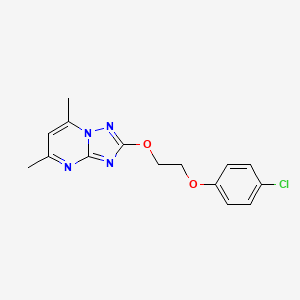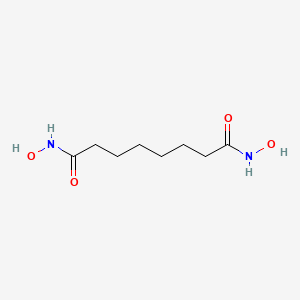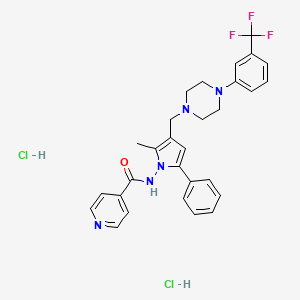![molecular formula C20H12F3N3 B611111 4-[2-(2,6-difluorophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyridine CAS No. 1784751-18-3](/img/structure/B611111.png)
4-[2-(2,6-difluorophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[2-(2,6-difluorophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyridine” is a chemical compound with the molecular formula C20H12F3N3. It has a molecular weight of 351.32 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of an imidazole ring (a five-membered ring with two non-adjacent nitrogen atoms) attached to a pyridine ring (a six-membered ring with one nitrogen atom) via a single bond. The imidazole ring is further substituted with two phenyl rings, one of which is difluorinated and the other monofluorinated .Physical And Chemical Properties Analysis
This compound is practically insoluble with a solubility of 0.026 g/L at 25 ºC. It has a density of 1.337±0.06 g/cm3 at 20 ºC 760 Torr .Applications De Recherche Scientifique
Crystallographic Studies:
- The compound forms specific dihedral angles with its imidazole, pyridine, and fluorophenyl rings, contributing to its unique molecular geometry, which is significant for crystallographic studies and molecular design (Koch, Schollmeyer, & Laufer, 2009).
- It demonstrates intermolecular N—H⋯N hydrogen bonding in its crystal structure, which is essential for understanding its molecular interactions and stability (Selig, Schollmeyer, Albrecht, & Laufer, 2010).
Medicinal Chemistry:
- Derivatives of this compound have been investigated as potential inhibitors of p38 mitogen-activated protein kinase (MAPK), which is crucial in the development of anti-inflammatory drugs (Peifer, Kinkel, Abadleh, Schollmeyer, & Laufer, 2007).
- It has been used in the synthesis of novel kinase inhibitors with improved water solubility, demonstrating its potential in drug development (Seerden, Leusink-Ionescu, Woudenberg-Vrenken, Dros, Molema, Kamps, & Kellogg, 2014).
Optoelectronic Properties:
- Studies on blue-emitting iridium(III) complexes with this compound have revealed insights into the electronic structures and optoelectronic properties of such materials, relevant for applications in organic light-emitting diodes (OLEDs) (Shi, Hong, Guan, Wu, & Su, 2010).
Neuropeptide Y Y5 Receptor Antagonists:
- Research has explored derivatives of this compound as antagonists of the neuropeptide Y Y5 receptor, a potential target for obesity treatment (Ando, Sato, Nagase, Nagai, Ishikawa, Takahashi, Ohtake, Ito, Hirayama, Mitobe, Iwaasa, Gomori, Matsushita, Tadano, Fujino, Tanaka, Ohe, Ishihara, Kanatani, & Fukami, 2009).
Antitubercular Activity:
- Certain derivatives exhibit antitubercular activity against Mycobacterium smegmatis, suggesting potential in tuberculosis treatment (Abhale, Deshmukh, Sasane, Chavan, & Mhaske, 2016).
Safety and Hazards
Mécanisme D'action
Target of Action
TA-01 primarily targets Casein Kinase 1 (CK1) and p38 Mitogen-Activated Protein Kinase (MAPK) . CK1 and p38 MAPK are key enzymes involved in various cellular processes, including cell cycle regulation, signal transduction, and inflammatory responses .
Mode of Action
TA-01 acts as a potent inhibitor of CK1 and p38 MAPK, with IC50s of 6.4 nM, 6.8 nM, and 6.7 nM for CK1ε, CK1δ, and p38 MAPK, respectively . By inhibiting these enzymes, TA-01 can modulate the signaling pathways they are involved in, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of CK1 and p38 MAPK by TA-01 affects several biochemical pathways. CK1 is involved in the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation . On the other hand, p38 MAPK is part of the MAPK pathway, which is involved in cellular responses to various stimuli, including stress and inflammation .
Pharmacokinetics
It’s known that ta-01 is soluble in dmso, which suggests it could be administered in a suitable solvent for in vivo studies .
Propriétés
IUPAC Name |
4-[2-(2,6-difluorophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F3N3/c21-14-6-4-12(5-7-14)18-19(13-8-10-24-11-9-13)26-20(25-18)17-15(22)2-1-3-16(17)23/h1-11H,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWPJJJZCYVFUOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=NC(=C(N2)C3=CC=NC=C3)C4=CC=C(C=C4)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(2,6-difluorophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyridine | |
Q & A
Q1: What is the molecular formula and weight of TA-01?
A1: The molecular formula of TA-01 is C18H10F3N3, and its molecular weight is 325.29 g/mol.
Q2: Has the crystal structure of TA-01 been reported?
A2: While the provided research articles do not contain the crystal structure of TA-01, they do mention the crystal structure of a related compound, bis(μ-oxo)hexakis(2,6-diisopropylphenoxy)- ditantalum(V) [].
Q3: What is the primary biological activity of TA-01?
A3: TA-01 has demonstrated potent inhibitory activity against the migration and invasion of MDA-MB-231 breast cancer cells [].
Q4: What is the mechanism of action of TA-01 in inhibiting breast cancer metastasis?
A4: Research suggests that TA-01 may exert its antimetastatic effects through several mechanisms, including:
- S-phase cell cycle arrest: TA-12, a closely related analog of TA-01, was shown to induce S-phase arrest in MDA-MB-231 cells [].
- Reactive oxygen species (ROS) production: TA-12 increased ROS production in MDA-MB-231 cells, potentially contributing to its antitumor activity [].
- DNA damage: TA-12 treatment led to DNA damage in MDA-MB-231 cells, further supporting its role in inhibiting cancer cell proliferation and metastasis [].
Q5: What in vivo models have been used to study the antimetastatic activity of TA-01?
A5: A zebrafish xenograft model was employed to investigate the in vivo efficacy of TA-12, revealing its ability to block cancer cell metastasis in blood vessels and surrounding tissues [].
Q6: Are there any studies on the use of TA-01 in other disease models?
A6: While the provided research primarily focuses on the antimetastatic potential of TA-01 and its analogs in breast cancer, one study suggests that a structurally similar compound may be involved in mobilizing bone marrow hematopoietic stem cells []. This finding highlights the potential for exploring the therapeutic applications of TA-01 and its derivatives in other disease areas, such as hematological disorders.
Q7: What is the role of TA-01 in influencing stem cell differentiation?
A7: Analogs of TA-01, synthesized based on its structure and that of SB203580, showed cardiomyogenic activities when applied to differentiating cells between days 3 and 5 []. These analogs did not affect the Wnt/β-catenin pathway during cardiomyogenesis, suggesting a possible mechanism of action through the inhibition of ALK5 in the TGFβ pathway [].
Q8: Can TA-01 analogs promote neural differentiation?
A8: Yes, the same analogs promoting cardiomyogenesis also demonstrated the ability to promote neural differentiation of human pluripotent stem cells (hPSCs) []. Their potency was comparable to that of dual SMAD inhibitors SB431542/LDN-193189 when dosed from days 1 to 9, and this neural induction activity correlated with their ALK5 inhibitory activities [].
Q9: What is the connection between TA-01 and Killer Cell Immunoglobulin-like Receptors (KIR)?
A9: While there's no direct research connecting TA-01 to KIR, several studies highlight the importance of KIR gene content and haplotypes in various disease contexts:
- Post-transplant Lymphoproliferative Disease (PTLD): Donor KIR telomeric A motifs (tA01) have shown a protective effect against PTLD after allogeneic hematopoietic cell transplantation [, ].
- Epstein-Barr Virus (EBV) Infections: Individuals with the tA01 motif exhibited a stronger NK cell response to EBV-infected cells, potentially contributing to protection against EBV-related complications [, ].
- Breast Cancer Risk: Specific KIR genotypes, including cBx-tAtA, B content score 1, and tA01|tA01, were associated with an increased risk of breast cancer, while others like cBx-tBx, B content score 2, cA01|cB0X, and tA01|tB0X appeared protective [].
- Autism: Research suggests a potential association between an activating cB01/tA01 KIR gene-content haplotype and an increased risk of autism [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

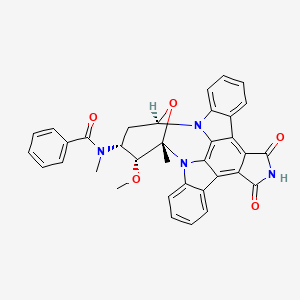

![(4E)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-(3-phenoxyphenyl)-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B611031.png)
